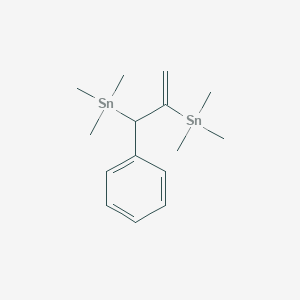
Methyl(naphthalen-1-yl)-lambda~2~-germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(naphthalen-1-yl)-lambda~2~-germane: is an organogermanium compound that features a germanium atom bonded to a methyl group and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(naphthalen-1-yl)-lambda~2~-germane typically involves the reaction of germanium tetrachloride with methyl lithium and naphthalene in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+CH3Li+C10H8→Methyl(naphthalen-1-yl)-lambda 2 -germane+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl(naphthalen-1-yl)-lambda~2~-germane can undergo oxidation reactions to form germanium dioxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the methyl or naphthalene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and various oxidized organic derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Methyl(naphthalen-1-yl)-lambda~2~-germane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and immunomodulators. This compound may exhibit similar properties, making it a candidate for further investigation.
Industry: In the materials science field, this compound can be used in the development of novel semiconductors and electronic materials. Its unique electronic properties make it suitable for applications in advanced electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl(naphthalen-1-yl)-lambda~2~-germane involves its interaction with specific molecular targets and pathways The germanium atom can form stable bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical environments
Comparación Con Compuestos Similares
Phenylgermane: Features a phenyl group instead of a naphthalene ring.
Ethylgermane: Contains an ethyl group instead of a methyl group.
Naphthylgermane: Similar structure but with different substituents on the naphthalene ring.
Uniqueness: Methyl(naphthalen-1-yl)-lambda~2~-germane is unique due to the combination of a methyl group and a naphthalene ring bonded to a germanium atom. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
96236-11-2 |
|---|---|
Fórmula molecular |
C11H10Ge |
Peso molecular |
214.83 g/mol |
InChI |
InChI=1S/C11H10Ge/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clave InChI |
BGLXWASAERBVAD-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
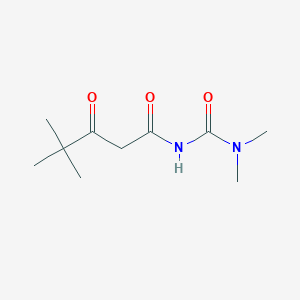
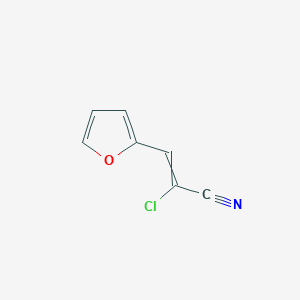
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
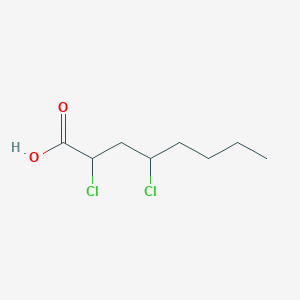
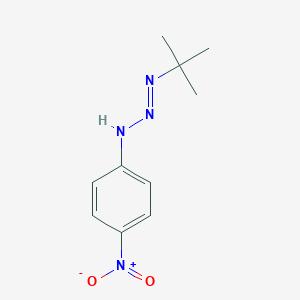

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
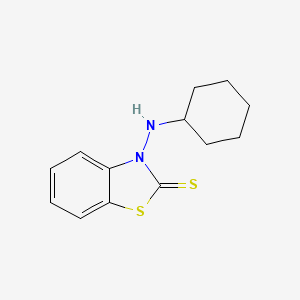
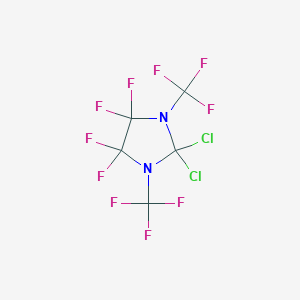
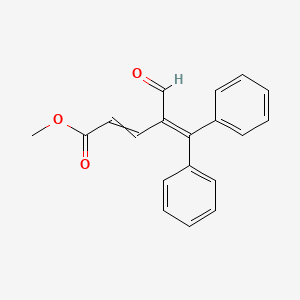

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
